molecular formula C12H20ClNO5S B2722786 Tert-butyl 5-[(chlorosulfonyl)methyl]-6-oxa-2-azaspiro[3.4]octane-2-carboxylate CAS No. 2228908-19-6

Tert-butyl 5-[(chlorosulfonyl)methyl]-6-oxa-2-azaspiro[3.4]octane-2-carboxylate

Cat. No.: B2722786
CAS No.: 2228908-19-6
M. Wt: 325.8
InChI Key: LVKDCUXMLUOGHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 5-[(chlorosulfonyl)methyl]-6-oxa-2-azaspiro[3.4]octane-2-carboxylate is a spirocyclic compound that features a unique structural framework. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The spirocyclic structure provides a rigid and three-dimensional scaffold that can be utilized in drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-(chlorosulfonylmethyl)-6-oxa-2-azaspiro[34]octane-2-carboxylate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-[(chlorosulfonyl)methyl]-6-oxa-2-azaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups, enhancing the compound’s versatility in various applications .

Mechanism of Action

The mechanism of action of tert-butyl 5-(chlorosulfonylmethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 5-[(chlorosulfonyl)methyl]-6-oxa-2-azaspiro[3.4]octane-2-carboxylate is unique due to the presence of the chlorosulfonylmethyl group, which provides additional reactivity and versatility in chemical synthesis.

Properties

IUPAC Name

tert-butyl 5-(chlorosulfonylmethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20ClNO5S/c1-11(2,3)19-10(15)14-7-12(8-14)4-5-18-9(12)6-20(13,16)17/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVKDCUXMLUOGHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCOC2CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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